rhodium(I) acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H3O2Rh- |
|---|---|
Molecular Weight |
161.95 g/mol |
IUPAC Name |
rhodium;acetate |
InChI |
InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4);/p-1 |
InChI Key |
NENDHUHGFRLXEN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[Rh] |
Origin of Product |
United States |
Synthesis and Complex Formation of Rhodium I Acetate
Synthetic Methodologies for Rhodium(I) Acetate (B1210297) Complexes
The synthesis of rhodium(I) acetate complexes, more accurately described as dirhodium(II,II) tetraacetate, Rh₂(OAc)₄, and its derivatives, is a cornerstone of rhodium chemistry. The most common preparation of the parent Rh₂(OAc)₄ involves the heating of hydrated rhodium(III) chloride with acetic acid. chemeurope.comwikipedia.org An alternative method involves the use of a methanol-acetic acid mixture. wikipedia.org The resulting product is typically a dark green powder. wikipedia.org
A more detailed synthetic route starts with rhodium(III) trichloride (B1173362) hydrate, which is converted to rhodium hydroxide. This intermediate is then reacted with acetic acid, followed by ligand exchange. patsnap.com This multi-step process can offer advantages in terms of purity and cost-effectiveness of starting materials. For instance, a method has been described where rhodium trichloride trihydrate is mixed with sodium acetate trihydrate and glacial acetic acid, then heated to reflux to produce rhodium acetate. google.com The use of formic acid or formaldehyde (B43269) can facilitate the reduction of Rh(III) to Rh(II) during the formation of the acetate complex. patsnap.com
The dirhodium tetraacetate core is known for its "paddlewheel" structure and serves as a precursor for a wide array of derivatives through ligand exchange reactions. nih.govresearchgate.net These reactions can involve the replacement of the acetate groups with other carboxylates or the substitution of the axial ligands. chemeurope.commdpi.com Ligand substitution at the equatorial positions often requires more forcing conditions, such as high temperatures, while axial ligand exchange is typically facile and can occur at room temperature. mdpi.com
Characterization Techniques in Complex Elucidation
The structural and electronic properties of this compound complexes are elucidated through a combination of spectroscopic and crystallographic methods.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing this compound complexes. In the ¹H NMR spectrum of a dirhodium(II) tetraacetate adduct, the protons of the bridging acetate methyl groups typically appear as a singlet. mdpi.com For example, in the spectrum of [Rh₂(μ-O₂CCH₃)₄(DBU)₂], this singlet is observed at 1.83 ppm in CDCl₃. mdpi.com The chemical shifts of the ligands, particularly those in the axial positions, provide valuable information about their coordination to the rhodium centers. uni-konstanz.de ¹⁰³Rh NMR spectroscopy, despite the low sensitivity of the ¹⁰³Rh nucleus, is a powerful technique for directly probing the rhodium environment, with chemical shifts being highly dependent on the nature of the coordinated ligands, the complex's geometry, and the oxidation state of the rhodium. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the acetate and other functional groups within the complex. The coordination of ligands to the rhodium center can lead to noticeable shifts in their vibrational bands. For instance, the N-H stretching frequency in a ligand can shift upon coordination to the rhodium complex. uni-konstanz.de
UV-Visible Spectroscopy: The electronic transitions within the dirhodium core give rise to distinct bands in the UV-visible spectrum. The lowest-energy transition, often referred to as the A band, is particularly sensitive to the nature of the axial ligands. uni-konstanz.densf.gov Better σ-donating and/or π-accepting axial ligands increase the HOMO-LUMO gap, causing a blue shift in this band. uni-konstanz.de A second, higher-energy band, known as the B band, is less affected by axial ligation and is associated with transitions involving the Rh-O bonds of the equatorial acetate ligands. uni-konstanz.de
Crystallographic Analysis
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound complexes. These studies have confirmed the characteristic paddlewheel structure, featuring a Rh-Rh bond. wikipedia.orgmdpi.com The Rh-Rh bond distance in dirhodium tetraacetate is approximately 2.39 Å. wikipedia.org Crystallographic analysis provides detailed information on bond lengths and angles, such as the Rh-N bond distances in axial ligand adducts. mdpi.com For instance, in [Rh₂(μ-O₂CCH₃)₄(DBU)₂], the Rh-Rh bond distance was determined to be 2.4108(3) Å. mdpi.com The data also reveals the coordination geometry around each rhodium atom, which is typically a distorted octahedron. researchgate.netacs.org
| Compound | Rh-Rh Bond Length (Å) | Rh-N Bond Length (Å) | Reference |
|---|---|---|---|
| Dirhodium tetraacetate | 2.39 | N/A | wikipedia.org |
| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) | mdpi.com |
| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | 2.2587(10) | mdpi.com |
Ligand Modification and Derivative Synthesis
The versatility of the dirhodium tetraacetate scaffold allows for extensive modification through the exchange of both equatorial and axial ligands.
Achiral Ligand Exchange
The acetate ligands of Rh₂(OAc)₄ can be replaced by other achiral carboxylates. For example, stepwise exchange reactions have been observed when reacting [Rh₂(O₂CMe)₃{(C₆H₄)PPh₂}]·2MeCO₂H with trifluoroacetic acid, leading to the substitution of acetate groups with trifluoroacetate (B77799) groups. rsc.org The exchange process can be monitored by ¹H NMR spectroscopy. rsc.org The axial ligands are also readily exchanged. mdpi.com For example, the ethanol (B145695) molecules in Rh₂(OAc)₄(EtOH)₂ can be replaced by various neutral ligands, leading to a spectrum of colored complexes. nsf.gov This lability of axial ligands allows for the formation of adducts with a wide range of Lewis bases.
Chiral Ligand Incorporation
The incorporation of chiral ligands is a key strategy for developing asymmetric catalysts based on the dirhodium core. Chiral phosphine (B1218219) ligands, in particular, have been extensively used in rhodium-catalyzed asymmetric reactions. researchgate.net These ligands coordinate to the rhodium center, creating a chiral environment that can influence the stereochemical outcome of a reaction. Examples of chiral phosphine ligands used in conjunction with rhodium include BINAP, DuPHOS, and various P-chirogenic phosphines.
Axial and Equatorial Ligand Studies
The archetypal dirhodium(II) tetraacetate, [Rh₂(OAc)₄], features a paddlewheel structure where four acetate ligands bridge the two rhodium centers. researchgate.netwikipedia.org This arrangement defines the equatorial positions. The coordination sphere of each rhodium atom, which is roughly octahedral, is completed by a ligand at each of the two axial positions, typically occupied by solvent molecules like water or ethanol that are readily exchangeable. wikipedia.orgnsf.gov
The study of ligand interactions with the dirhodium core is crucial as these interactions modulate the electronic, catalytic, and structural properties of the complex. A key distinction is made between axial and equatorial ligand exchange.
Axial Ligand Exchange: The axial positions are the primary reactive sites for many catalytic processes. tennessee.edu Ligand exchange at these sites is generally facile and can occur rapidly at room temperature. mdpi.com A wide variety of Lewis bases can coordinate to the axial sites, forming adducts. wikipedia.org The nature of the axial ligand has a discernible effect on the electronic structure of the dirhodium core. This is often observed through UV-vis spectroscopy, where the lowest-energy electronic transition, assigned as π(Rh₂) to σ(Rh₂), is sensitive to the axial ligand. nsf.govmdpi.com Stronger σ-donating ligands increase the energy of this transition, causing a blue shift in the absorption spectrum. mdpi.com An undergraduate experiment known as the "Rhodium Rainbow" effectively demonstrates this, where adding various neutral axial ligands to a solution of dirhodium tetraacetate produces a spectrum of colors corresponding to the ligands' positions in the spectrochemical series. nsf.goved.gov
Equatorial Ligand Exchange: In contrast, substitution of the bridging acetate ligands at the equatorial sites is a more demanding process, often requiring higher temperatures and longer reaction times. mdpi.com This type of exchange allows for the synthesis of a vast library of dirhodium carboxylate complexes with tailored steric and electronic properties. chemeurope.comnih.gov For instance, reacting dirhodium(II) tetraacetate with other carboxylic acids (HO₂Y) results in the exchange of acetate groups. chemeurope.com Studies have also shown that under certain conditions, even protein side chains, such as those from aspartic acid, can replace an equatorial acetate ligand. nih.gov In a notable case, the reaction of the [Rh₂(OAc)₄]/RNase A adduct with imidazole (B134444) led to the surprising displacement of three equatorial acetate ligands by six water molecules, a reactivity triggered by hydrolysis. unina.it
The interplay between axial and equatorial ligands is a key area of research. The trans influence, where the nature of a ligand affects the bond opposite to it, is well-documented. In the context of dirhodium complexes, an axial ligand can influence the strength of the Rh-Rh bond and the properties of the opposing axial ligand. rsc.org
The following table summarizes the effect of different axial ligands on the Rh-Rh bond length in dirhodium(II) carboxylate complexes.
| Complex | Axial Ligand | Rh-Rh Bond Length (Å) |
| [Rh₂(OAc)₄(H₂O)₂] | Water (H₂O) | 2.39 wikipedia.org |
| [Rh₂(OAc)₄(py)₂] | Pyridine (py) | 2.3963(2) mdpi.com |
| [Rh₂(OAc)₄(DBU)₂] | DBU | 2.4108(3) mdpi.com |
| [Rh₂(O₂CCMe₃)₄(DBU)₂] | DBU | 2.4143(2) mdpi.com |
| [Rh₂(OAc)₄(AsPh₃)₂] | Triphenylarsine (AsPh₃) | 2.427(1) |
| [Rh₂(OAc)₄(SbPh₃)₂] | Triphenylstibine (SbPh₃) | 2.421(4) |
| [Rh₂{(C₆H₄)PPh₂}(O₂CCF₃)₃]·2CF₃CO₂H | Trifluoroacetic acid | 2.438(1) rsc.org |
DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene
Investigation of Metal-Metal Bonding in Dirhodium Complexes
Dirhodium complexes are among the most numerous metal-metal bonded compounds known. researchgate.net The dirhodium(II) tetraacetate complex is a classic example, featuring a single Rh-Rh bond that holds the two metal centers in close proximity within the paddlewheel structure. researchgate.netwikipedia.org The Rh-Rh bond distance in the dihydrate adduct, [Rh₂(OAc)₄(H₂O)₂], is approximately 2.39 Å. wikipedia.org
The electronic configuration of the Rh(II) centers (d⁷) leads to a molecular orbital description of the Rh-Rh bond as σ²π⁴δ²δ²π⁴. researchgate.net This configuration is consistent with a single bond between the two rhodium atoms. This metal-metal bond is a fundamental feature of the complex, distinguishing it from monomeric rhodium compounds. wikipedia.org
The length and strength of the Rh-Rh bond are not static; they are influenced by both the equatorial and, notably, the axial ligands. The coordination of stronger Lewis bases at the axial positions tends to donate electron density into the σ*(Rh₂) antibonding orbital. This weakens the Rh-Rh bond, resulting in its elongation. mdpi.com This phenomenon is known as the trans influence, where the axial ligand affects the bond trans to it—in this case, the Rh-Rh bond. acs.org
As shown in the data table in the previous section, coordinating ligands such as DBU, triphenylarsine, and triphenylstibine at the axial positions leads to a measurable increase in the Rh-Rh bond length compared to the water adduct. mdpi.com For example, the Rh-Sb bond in [Rh₂(OAc)₄(SbPh₃)₂] is noted as being particularly long, which correlates with a lengthening of the Rh-Rh axis. The sensitivity of the Rh-Rh bond distance to the nature of the axial ligands has been a subject of extensive structural studies. researchgate.netacs.org While dirhodium tetraacetate itself has a single Rh-Rh bond, other dirhodium complexes can exhibit fractional bond orders. wikipedia.org The stability of the Rh-Rh bond is a key factor in the catalytic activity of these complexes, although reactions involving protein interactions have, in some cases, led to the cleavage of this bond. nih.gov
Catalytic Applications in Organic Transformations
Carbene Transfer Reactions
Rhodium-catalyzed carbene transfer reactions represent a cornerstone of modern synthetic chemistry. The process is initiated by the decomposition of a diazo compound by the dirhodium(II) catalyst, leading to the formation of a metal carbene. wikipedia.org This intermediate is not free but remains bound to the rhodium center, which modulates its reactivity and selectivity. The dirhodium complex, with its paddlewheel structure, provides a well-defined environment for these transformations. snnu.edu.cn By modifying the bridging carboxylate ligands on the dirhodium core, chemists can fine-tune the catalyst's steric and electronic properties to control the outcome and selectivity of the carbene transfer. snnu.edu.cnorganic-chemistry.org
One of the most powerful applications of dirhodium(II) tetraacetate is in the synthesis of cyclopropanes, a strained three-membered ring motif found in numerous natural products and bioactive molecules. nih.gov The catalyst smoothly converts alkenes into their corresponding cyclopropanes upon reaction with a diazo compound. chemeurope.comwikipedia.org This transformation is highly valued for its efficiency and stereospecificity, typically retaining the stereochemistry of the starting alkene in the final product. wikipedia.org
Intermolecular cyclopropanation involves the reaction of an alkene with a separate diazo-containing molecule, catalyzed by a rhodium complex. Dirhodium(II) tetraacetate and its derivatives are exceptionally broad in scope, effectively catalyzing reactions for electron-rich, neutral, and electron-poor olefins. wikipedia.org
A significant challenge in reactions involving α-alkyl-α-diazoesters is the competing side reaction of β-hydride elimination. nih.gov Research has shown that the use of sterically demanding carboxylate ligands on the dirhodium catalyst, in conjunction with low reaction temperatures, can dramatically suppress this undesired pathway. nih.gov For instance, dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) has proven to be a superior catalyst for these reactions, providing high yields and excellent diastereoselectivity. organic-chemistry.orgnih.gov This catalyst system works for a wide range of α-alkyldiazoesters and alkenes, including substituted styrenes and vinyl ethers. organic-chemistry.org In a study, the cyclopropanation of various alkenes with α-alkyl-α-diazoesters using Rh₂TPA₄ resulted in yields of up to 100% and diastereomeric ratios as high as 98:2. organic-chemistry.org
Table 1: Intermolecular Cyclopropanation of Alkenes with α-Alkyl-α-diazoesters using Rh₂(TPA)₄
| Alkene | Diazo Compound | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Styrene (B11656) | Ethyl 2-diazobutanoate | 89 | 98:2 | organic-chemistry.org |
| 4-Methylstyrene | Ethyl 2-diazobutanoate | 93 | 98:2 | organic-chemistry.org |
| 4-Chlorostyrene | Ethyl 2-diazobutanoate | 90 | 98:2 | organic-chemistry.org |
| 2-Vinylnaphthalene | Ethyl 2-diazobutanoate | 100 | 98:2 | organic-chemistry.org |
| Ethyl vinyl ether | Ethyl 2-diazobutanoate | 80 | 94:6 | organic-chemistry.org |
When the alkene and the diazo functional group are present within the same molecule, an intramolecular cyclopropanation can occur, leading to the formation of bicyclic systems. This strategy is highly efficient for constructing strained ring systems. The first report of an intramolecular variant of this reaction appeared in 1961. wikipedia.org Chiral dirhodium(II) carboxamide catalysts, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] (Rh₂(5R-MEPY)₄), have been developed for highly enantioselective intramolecular cyclopropanations of substrates like allylic and homoallylic diazoacetates. orgsyn.org For example, the cyclization of (Z)-3,7-dimethyl-2,6-octadien-1-yl diazoacetate using this chiral catalyst yields the corresponding bicyclic product in 85% yield with a 92-93% enantiomeric excess (ee). orgsyn.org
Table 2: Intramolecular Cyclopropanation of Unsaturated Diazoacetates
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Allyl diazoacetate | Rh₂(5S-MEPY)₄ | 78 | ≥94 | orgsyn.org |
| (E)-2-Butenyl diazoacetate | Rh₂(5S-MEPY)₄ | 65 | 65 | orgsyn.org |
| Homoallyl diazoacetate | Rh₂(5S-MEPY)₄ | 43 | 71 | orgsyn.org |
| (Z)-3,7-Dimethyl-2,6-octadien-1-yl diazoacetate | Rh₂(5R-MEPY)₄ | 85 | 92-93 | orgsyn.org |
A major advance in rhodium-catalyzed cyclopropanation is the development of enantioselective variants using chiral catalysts. By exchanging the standard acetate (B1210297) ligands on the dirhodium core with chiral carboxylate or carboxamidate ligands, chemists can create a chiral environment around the reactive carbene intermediate. This allows for the preferential formation of one enantiomer of the cyclopropane (B1198618) product over the other.
A variety of chiral dirhodium(II) catalysts have been successfully employed. For instance, catalysts derived from N-phthaloyl-tert-leucinate, such as Rh₂(S-PTTL)₄, are highly effective for the enantioselective cyclopropanation of α-alkyl-α-diazoesters. nih.gov Research has shown a notable trend where the enantioselectivity of the reaction increases with the steric bulk of the alkyl group on the diazo compound. nih.gov
Other prominent chiral catalysts include those based on prolinate derivatives, such as Rh₂(R-DOSP)₄ and Rh₂(R-BNP)₄, which are particularly effective for reactions involving aryldiazoacetates. nih.gov For example, the reaction of methyl phenyldiazoacetate with styrene catalyzed by Rh₂(R-DOSP)₄ can achieve 87% ee, while using Rh₂(R-BNP)₄ with methyl 2-naphthyldiazoacetate can yield the product with 97% ee. nih.gov The choice of catalyst is crucial and can be tailored to the specific substrate to maximize enantioselectivity. nih.gov
Table 3: Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates
| Diazoacetate Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Methyl phenyldiazoacetate | Rh₂(R-DOSP)₄ | 98 | 87 | nih.gov |
| Methyl 4-bromophenyldiazoacetate | Rh₂(R-DOSP)₄ | 95 | 88 | nih.gov |
| Methyl 4-methoxyphenyldiazoacetate | Rh₂(S-PTAD)₄ | 63 | 96 | nih.gov |
| Methyl 2-naphthyldiazoacetate | Rh₂(R-BNP)₄ | 82 | 97 | nih.gov |
Aziridines, the nitrogen analogues of epoxides, are valuable building blocks in organic synthesis. Rhodium(II) acetate also catalyzes the formation of aziridines, typically through either the addition of a carbene fragment to an imine or the transfer of a nitrene group to an alkene. While rhodium catalysts have been found to be less active than copper complexes for some nitrene transfer reactions, they are highly effective in specific applications, particularly intramolecular reactions. hku.hk
Dirhodium(II) tetraacetate has proven to be an excellent catalyst for the direct intramolecular aziridination of unsaturated sulfonamides. hku.hknih.gov In this process, a rhodium nitrene is proposed as the key intermediate, which then reacts with the tethered alkene to form the bicyclic aziridine (B145994) product. The reaction is typically carried out using an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) to generate the nitrene precursor in situ. hku.hkacs.org This methodology has been shown to produce the corresponding aziridines in excellent yields (up to 98%) and with high conversions, achieving high catalyst turnovers. hku.hknih.govfigshare.com
Table 4: Intramolecular Aziridination of Unsaturated Sulfonamides Catalyzed by Rh₂(OAc)₄
| Substrate | Yield (%) | Conversion (%) | Reference |
|---|---|---|---|
| N-(but-3-en-1-yl)-4-methylbenzenesulfonamide | 90 | 98 | hku.hkacs.org |
| N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 98 | 98 | hku.hkacs.org |
| N-(2-methylpent-4-en-2-yl)-4-methylbenzenesulfonamide | 88 | 98 | hku.hkacs.org |
| N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | 88 | 95 | hku.hkacs.org |
Intermolecular Aziridination
X-H Insertion Reactions (X = C, N, O, B)
Rhodium-catalyzed insertion of a carbene into an X-H bond (where X is carbon, nitrogen, oxygen, boron, etc.) is a fundamental and atom-economical method for forming new chemical bonds.
Please see section 3.1.3.1 for a detailed discussion.
The insertion of rhodium carbenoids into the N-H and O-H bonds of amines, amides, alcohols, and water is a classic and efficient transformation. These reactions are typically catalyzed by dirhodium(II) acetate (Rh₂(OAc)₄) through the decomposition of diazo compounds.
N-H Insertion: Rh₂(OAc)₄-catalyzed decomposition of diazoesters and diazophosphonates in the presence of carbamates, amides, and anilines leads to the formation of N-H insertion products in good to excellent yields. rsc.orgrsc.org This method provides a straightforward route to N-substituted α-amino acid and α-aminophosphonic acid derivatives. rsc.org The reaction is generally high-yielding and tolerates a variety of functional groups on the aniline (B41778) component.
O-H Insertion: The intramolecular O-H insertion of carbenoids generated from δ-hydroxy-α-diazoesters is efficiently catalyzed by Rh₂(OAc)₄, affording 3(2H)-furanone-2-carboxylates in good yields. scielo.br While Rh(II) catalysis is traditional, metal-free methods using Brønsted acids have also been developed as an alternative. rsc.org DFT studies on the Rh(II)-mediated reaction of diazoacetate with alcohols have elucidated the mechanism, suggesting pathways involving either a rsc.orgCurrent time information in Merrimack County, US.-proton shift of a free enol or a Current time information in Merrimack County, US.rsc.org-proton shift of a free oxonium ylide intermediate. acs.org
In contrast to N-H and O-H insertions, the catalytic asymmetric insertion of carbenes into B-H bonds has been successfully achieved using rhodium(I) catalysts. This reaction provides an efficient pathway to valuable chiral alkylboranes. Research has shown that a rhodium(I)/chiral diene complex, generated from precursors like [Rh(COD)Cl]₂, effectively catalyzes the reaction between α-alkyl-α-diazoacetates and amine-borane adducts. chinesechemsoc.org This method is notable for its high yields and excellent enantioselectivities, accommodating a range of α-substituted diazoacetates. chinesechemsoc.org
| Diazoacetate Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| -CH₂CH₂Ph | 99 | 96 |
| -CH₂CH₂-(p-MeO-Ph) | 98 | 96 |
| -CH₂CH₂-(p-F-Ph) | 99 | 97 |
| -CH₂CH₂-(2-thienyl) | 92 | 95 |
| -CH₂CH₂-(2-furyl) | 89 | 98 |
| -CH(CH₃)₂ | 99 | 95 |
C-H Insertion Reactions
Direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis. Rhodium(I) acetate and related complexes are active catalysts in several classes of C-H insertion and activation.
Rhodium-catalyzed allylic C-H amination provides a direct route to allylic amines from simple olefins. Mechanistic studies on reactions promoted by CpRh complexes, which can be generated from Rh(I) precursors, have elucidated a key role for an acetate ligand. The catalytic cycle is proposed to involve the C-H activation of the allylic substrate to form a CpRh(III)(π-allyl) complex. chemrxiv.org An external oxidant then promotes an oxidatively induced reductive elimination of the allyl group with an acetate ligand, yielding an allylic acetate intermediate. chemrxiv.org This intermediate is then subjected to amination, which can proceed via nucleophilic substitution, to furnish the final allylic amine product. Experimental and computational data support that the C-H activation step is rate-determining. chemrxiv.org
| Catalyst/Additive | Solvent | Yield of Allylic Amine (%) |
|---|---|---|
| AgSbF₆ | DCE | 91 |
| AgBF₄ | DCE | 76 |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | DCE | 85 |
| None | DCE | 0 |
The selective amination of benzylic C-H bonds can be achieved using rhodium catalysis. A novel N-mesyloxycarbamate has been reported as an effective nitrene precursor for rhodium-catalyzed stereoselective benzylic C-H amination. rsc.orgwilddata.cn This methodology produces valuable chiral benzylic amines in good yields and with notable selectivity. rsc.org While the specific rhodium precursor can vary, DFT studies modeling the mechanism of C-H amination with N-mesyloxycarbamates have often used dirhodium(II) tetraacetate (Rh₂(OAc)₄) as a computationally tractable model for dirhodium tetracarboxylate catalysts. rsc.org These studies validate a catalytic cycle involving the formation of a rhodium nitrene intermediate that subsequently undergoes a concerted C-H insertion. rsc.org
| Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Ethylbenzene | 72 | 91:9 |
| Indane | 75 | 92:8 |
| Tetralin | 70 | 88:12 |
| Diphenylmethane | 80 | >95:5 |
Rhodium(I) complexes containing acetate ligands are capable of directly activating aromatic C-H bonds. For instance, (PNP)Rh(OAc) complexes (where PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) have been shown to catalyze H-D exchange between arenes and water, a fundamental C-H activation process. Current time information in Merrimack County, US. Mechanistic studies suggest a pathway involving the dissociation of the acetate ligand to open a coordination site for the arene. Current time information in Merrimack County, US. In a different system, rhodium(I) catalysis, with rhodium acetate mentioned as a component, enables the intermolecular C(sp²)–H alkylation of benzoxazoles with acrylates. The mechanism is believed to be initiated by the reversible C-H activation of the benzoxazole (B165842) by the rhodium(I) catalyst.
Acetate-Assisted C-H Activation
The carboxylate group, specifically acetate, plays a crucial role in facilitating the activation of carbon-hydrogen (C-H) bonds in reactions catalyzed by rhodium complexes. le.ac.uk This process, often termed carboxylate-assisted C-H activation, is a key step in numerous C-H functionalization reactions. le.ac.uk While many examples involve Rh(III) catalysts, the principle extends to Rh(I) systems where acetate acts as a crucial ancillary ligand or additive.
Mechanistic studies involving the reactions of N-aryl imidazolium (B1220033) salts with rhodium complexes in the presence of sodium acetate (NaOAc) have provided significant insight. nih.govacs.org These investigations show that the reaction proceeds through an acetate-assisted C-H activation mechanism. le.ac.uknih.gov The acetate ligand is believed to participate in the proton abstraction step, acting as an internal base to deprotonate the C-H bond, which leads to the formation of a cyclometalated rhodium complex. le.ac.uk
Computational and experimental studies have demonstrated that in the C-H activation of unsymmetrical N-aryl imidazolium salts at rhodium centers, the selectivity can be influenced by the ligand substitution step involving acetate. nih.govacs.org DFT calculations have shown that the barriers for proton transfer and the subsequent dissociation of acetic acid (HOAc) are critical in determining the reaction's outcome. nih.govacs.org The presence and concentration of acetate can thus direct the regioselectivity of the C-H activation. nih.govresearchgate.net For instance, in H-D exchange reactions between arenes and water catalyzed by (PNP)Rh(OAc) complexes, the reaction is inhibited by the addition of sodium acetate, supporting a pathway that involves the dissociation of the acetate ligand. researchgate.net Similarly, in some Rh(I)-catalyzed C(sp²)–H alkylations, the reaction is initiated by a reversible C–H activation step aided by the rhodium acetate catalyst. rsc.org
N-H Insertion Reactions
Rhodium(II) acetate is an exceptionally effective catalyst for promoting the insertion of carbenes into the N-H bonds of various nitrogen-containing compounds, including amines, amides, and carbamates. semanticscholar.org This reaction provides a direct and efficient route for the formation of C-N bonds and the synthesis of α-amino acid and α-aminophosphonic acid derivatives. rsc.org The general transformation involves the rhodium(II) acetate-catalyzed decomposition of a diazo compound to form a rhodium carbene, which then reacts with an N-H bond to yield the corresponding insertion product. rsc.orgrsc.org
Primary Amine N-H Insertion
The direct N-H insertion of rhodium carbenoids into simple primary alkylamines can be challenging, potentially due to catalyst poisoning by the basic amine. However, this limitation can be overcome by using N-protected amine equivalents. For example, the reaction can be successfully performed using an N-Boc derivative of the primary amine, with the N-tert-butoxycarbonyl group being removed during the reaction.
In contrast, aliphatic amines have shown reduced activity in some systems compared to anilines. nih.gov Nevertheless, under specific conditions, primary amines can undergo a double N-H insertion reaction when an excess of the diazo compound is used. iastate.edu This involves the insertion of the carbene into both N-H bonds of the primary amine. iastate.edu
Anilines and Derivatives N-H Insertion
Anilines and their derivatives are excellent substrates for rhodium(II) acetate-catalyzed N-H insertion reactions. nih.gov These reactions typically proceed in good to excellent yields and tolerate a wide range of functional groups on the aniline ring. nih.govacs.org The reaction is generally insensitive to the electronic properties of the aniline, with both electron-rich and electron-poor anilines reacting readily. nih.gov For instance, 4-nitroaniline (B120555) reacts as efficiently as 4-methoxyaniline.
A variety of diazoesters can be used as carbene precursors, reacting with a broad scope of aniline derivatives. nih.gov The reaction's efficiency allows for catalyst loadings as low as 0.15 mol%. nih.gov Even sterically hindered anilines, such as 2,5-diisopropyl aniline, can provide the desired N-H insertion product in good yield. nih.gov Furthermore, the chemoselectivity of the reaction is noteworthy; anilines containing other reactive sites like alkenyl or alkynyl groups predominantly yield the single N-H insertion product without side reactions like cyclization. nih.gov Mechanochemical, solvent-free conditions have also been developed, often leading to higher yields and significantly shorter reaction times compared to solution-based methods. acs.org
| Aniline Substrate | Diazo Compound | Product Yield (%) | Reference |
|---|---|---|---|
| Aniline | Ethyl 2-diazo-2-diethoxyphosphorylacetate | 78 | |
| 4-Methoxyaniline | Ethyl 2-diazo-2-diethoxyphosphorylacetate | 79 | |
| 4-Nitroaniline | Ethyl 2-diazo-2-diethoxyphosphorylacetate | 76 | |
| 4-Fluoroaniline | Methyl phenyldiazoacetate | 96 | nih.gov |
| 2,5-Diisopropylaniline | Methyl phenyldiazoacetate | 72 | nih.gov |
| 4-Aminophenethyl alcohol | Methyl phenyldiazoacetate | 85 (Selective N-H vs. O-H insertion) | nih.gov |
| 4-Ethynylaniline | Ethyl diazoacetate | 78 | acs.org |
| 4-Iodoaniline | Ethyl diazoacetate | 71 | acs.org |
Carbamate N-H Insertion
Carbamates are effective nucleophiles in rhodium(II) acetate-catalyzed N-H insertion reactions. The reaction of diazo compounds with carbamates such as benzyl carbamate and tert-butyl carbamate proceeds in the presence of a catalytic amount of rhodium(II) acetate to afford the corresponding N-H insertion products in high yields. semanticscholar.org This method provides a straightforward route to N-protected α-amino esters and their phosphonate (B1237965) analogues. semanticscholar.org
For example, the decomposition of methyl 2-diazophenylacetate in the presence of benzyl carbamate and a rhodium(II) catalyst yields N-benzyloxycarbonylphenylglycine methyl ester in good yield. semanticscholar.org Similarly, rhodium(II) azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles, undergo a formal 1,3-insertion into the N-H bond of methyl carbamate. nih.gov However, the more common reaction with simple diazoesters is a direct 1,1-insertion.
| Carbamate Substrate | Diazo Compound | Product Yield (%) | Reference |
|---|---|---|---|
| Benzyl carbamate | Ethyl 2-diazo-2-diethoxyphosphorylacetate | 78 | |
| tert-Butyl carbamate | Ethyl 2-diazo-2-diethoxyphosphorylacetate | 75 | |
| Benzyl carbamate | Methyl 2-diazophenylacetate | 62-92 (depending on catalyst) | semanticscholar.org |
Indole (B1671886) Synthesis via N-H Insertion
A powerful application of the rhodium-catalyzed N-H insertion reaction is in the synthesis of indoles. researchgate.net A modified Bischler indole synthesis has been developed where the key step is the rhodium(II) acetate-catalyzed N-H insertion of a carbene, derived from an α-diazo-β-ketoester, into an aniline derivative. rsc.orgresearchgate.netthieme-connect.com
The process involves two main steps:
N-H Insertion : The reaction between an N-substituted aniline and an α-diazo-β-ketoester is catalyzed by rhodium(II) acetate. This forms an α-(N-arylamino)ketone intermediate resulting from the formal insertion of the carbene into the N-H bond of the aniline. rsc.orgthieme-connect.com
Cyclization : The resulting α-(N-arylamino)ketone is then treated with an acid, such as boron trifluoride-ethyl acetate or an acidic ion-exchange resin, to induce cyclization and furnish the final indole structure. rsc.orgthieme-connect.com
This methodology has been successfully applied to synthesize a variety of substituted indoles and has been extended to the preparation of N-unsubstituted indoles through the development of a suitable protecting group strategy. rsc.org
O-H Insertion Reactions
Rhodium(II) acetate is a widely used catalyst for the insertion of carbenes into the O-H bonds of alcohols and carboxylic acids. nih.gov This reaction represents a highly efficient method for forming C-O bonds and synthesizing α-alkoxy and α-hydroxy esters and ketones. rsc.org The traditional method for these transformations employs rhodium(II) acetate to catalyze the reaction between a diazo carbonyl compound and an alcohol or water. rsc.org
A significant application is the intramolecular O-H insertion reaction. scielo.br For example, δ-hydroxy-α-diazoesters undergo smooth cyclization catalyzed by Rh₂(OAc)₄ to produce 3(2H)-furanone-2-carboxylates in good yields. scielo.br The reaction proceeds via the formation of a rhodium carbene, followed by an intramolecular insertion into the pendant hydroxyl group. scielo.br
DFT studies on the mechanism of rhodium-catalyzed O-H insertion of a diazoacetate into an alcohol suggest a complex pathway. acs.org The reaction can proceed through the formation of a metal-associated oxonium ylide, which can then rearrange via proton shifts to yield the final O-H insertion product. acs.org The presence of additional alcohol molecules can assist in these proton transfer steps. acs.org
B-H Insertion Reactions
Rhodium(I)-catalyzed B-H bond insertion reactions have emerged as a powerful method for the synthesis of valuable organoboron compounds. These reactions typically involve the reaction of a diazo compound with an amine-borane adduct in the presence of a rhodium(I) catalyst.
Recent research has demonstrated that rhodium(I)/diene complexes are particularly effective for asymmetric B-H insertion reactions. These catalytic systems can achieve high yields and excellent enantioselectivity, providing access to a wide range of structurally diverse and functionally complex chiral alkylboranes. A significant challenge in reactions involving alkyl carbenes is the competing β-hydride migration pathway, which leads to the formation of undesired alkene byproducts. However, the use of rhodium(I)/diene catalysts has been shown to suppress this side reaction, favoring the desired B-H insertion.
Mechanistic studies suggest that the B-H bond insertion is the rate-limiting step in the catalytic cycle. The reaction proceeds smoothly under mild conditions, often at room temperature. The general procedure involves dissolving the amine-borane and the rhodium(I)/diene complex in a dry solvent under an inert atmosphere, followed by the addition of the α-alkyldiazoacetate.
A variety of functional groups on the diazoacetate, including halogens, ethers, esters, amides, and even heterocyclic moieties like indole, are well-tolerated in this transformation. This broad substrate scope highlights the versatility and synthetic utility of this method for creating complex chiral organoboranes.
Table 1: Rhodium(I)-Catalyzed Asymmetric B-H Insertion of Alkyl Diazoacetates
| Diazo Substrate | Rhodium(I) Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-Alkyl-α-diazoacetates | [Rh(COD)Cl]₂ / Chiral Diene Ligand | up to 99 | up to 99 |
| Functionally Diverse Diazoacetates (halogens, ethers, esters) | [Rh(I)/diene] complex | 81-99 | 95-99 |
| Aryldiazoacetates | [(R,R-tBu₂TFB)RhCl]₂ | 87-94 | 86-96 |
Hydrogenation Reactions
Rhodium(I) complexes are preeminent catalysts for hydrogenation reactions, particularly for the asymmetric hydrogenation of prochiral unsaturated compounds. This method is one of the most direct and efficient routes to synthesize optically active molecules, which are crucial in the pharmaceutical and fine chemical industries.
Asymmetric Hydrogenation of Unsaturated Compounds
The rhodium-catalyzed asymmetric hydrogenation of carbon-carbon double bonds is a cornerstone of modern organic synthesis. This transformation is highly effective for a wide range of unsaturated substrates, including enamides, enol acetates, itaconic acids, and α,β-unsaturated carbonyl compounds.
One of the most significant applications is the asymmetric hydrogenation of enamides, which provides a direct pathway to chiral α-amino acids and their derivatives. These products are vital building blocks for numerous pharmaceuticals. Similarly, the hydrogenation of α,β-unsaturated carbonyl compounds, such as amides and esters, yields chiral carboxylic acid derivatives with high enantiomeric excess.
The success of these reactions relies on the ability of the rhodium(I) catalyst to coordinate with the substrate, followed by the stereoselective addition of hydrogen. The choice of chiral ligand is paramount in controlling the enantioselectivity of the product.
Effect of Chiral Ligands in Hydrogenation
The enantioselectivity and efficiency of rhodium(I)-catalyzed hydrogenations are profoundly influenced by the structure of the chiral ligands coordinated to the metal center. Chiral phosphorus ligands, in particular, have been extensively developed and are central to the success of this field.
Ligands are designed to create a specific chiral environment around the rhodium atom, which dictates the facial selectivity of hydrogen addition to the prochiral substrate. Key features of effective ligands include:
Chirality: The ligand must be enantiomerically pure. Chirality can be located at a phosphorus atom (P-chiral), on a carbon backbone, or arise from atropisomerism.
Bidentate Nature: Bidentate phosphine (B1218219) ligands (diphosphines) often form stable chelate rings with the rhodium center, which restricts conformational flexibility and enhances enantiocontrol.
Electronic Properties: The electron-donating ability of the phosphine ligand influences the catalytic activity. Electron-rich phosphines generally lead to more active catalysts.
Secondary Interactions: Modern ligand design increasingly incorporates functionalities capable of secondary interactions, such as hydrogen bonding. For instance, ligands like ZhaoPhos, which contain a thiourea (B124793) moiety, can form hydrogen bonds with the substrate's carbonyl group. This interaction helps to lock the substrate in a specific orientation, leading to significantly enhanced enantioselectivity in the hydrogenation of α,β-unsaturated amides and esters.
The interplay between the ligand, substrate, and rhodium center is complex. Mechanistic studies have revealed different pathways, including the "unsaturated" and "hydride" routes, and the dominant mechanism can depend on the specific ligand-substrate combination. The development of "ligand toolboxes" allows chemists to select the optimal ligand for a given substrate to achieve the desired outcome.
Table 2: Influence of Chiral Ligands on Rh(I)-Catalyzed Asymmetric Hydrogenation
| Chiral Ligand | Substrate Class | Key Feature / Finding | Reported Enantiomeric Excess (ee, %) |
|---|---|---|---|
| TangPhos | α-Dehydroamino acids, Enol acetates | Rigid, P-chiral bisphospholane ligand. | High |
| DuPHOS | Enamides | Forms stable five-membered chelate rings. | High |
| ZhaoPhos | α,β-Unsaturated Amides/Esters | Utilizes hydrogen bonding via a thiourea moiety. | up to >99 |
| BINAPINE | β-(Acylamino)acrylates | Highly electron-donating, rigid ligand. | Excellent |
| Supramolecular Ligands | Functionalized Alkenes | Substrate preorganization via hydrogen bonds. | Unprecedented selectivities |
Other Catalytic Reactions
Beyond B-H insertion and hydrogenation, this compound and related complexes are instrumental in other important organic reactions.
Wolff Rearrangement
The Wolff rearrangement is a classic reaction that converts an α-diazoketone into a ketene (B1206846). This transformation is a key step in the Arndt-Eistert synthesis for homologating carboxylic acids. While the rearrangement can be induced by thermal or photochemical methods, transition metal catalysis offers a milder and more efficient alternative.
In the context of rhodium catalysis, the scientific literature overwhelmingly reports the use of rhodium(II) acetate (Rh₂(OAc)₄) as the catalyst of choice for the Wolff rearrangement. scielo.org.mxscielo.org.mx The reaction proceeds via the formation of a rhodium-carbene intermediate from the diazoketone. Subsequent 1,2-migration of a substituent from the carbonyl carbon to the carbene carbon generates the ketene, which can then be trapped by a nucleophile (e.g., water, alcohols, amines) to yield the final product. scielo.org.mxbeilstein-journals.org For instance, the rhodium(II) acetate-catalyzed reaction of 3-diazo-1-(indol-3-yl)-propane-1,2-dione was shown to proceed through a Wolff rearrangement to ultimately afford 3-acetylindole. scielo.org.mx
While rhodium(I) complexes are versatile catalysts, their application in the Wolff rearrangement is not as prominently documented as their rhodium(II) counterparts. The established and highly effective catalyst for this specific transformation remains the rhodium(II) dimer.
Oxidative Coupling Reactions
Rhodium-catalyzed oxidative coupling reactions are powerful tools for C-C and C-heteroatom bond formation, often proceeding through C-H bond activation. These reactions typically involve the coupling of an arene, bearing a directing group, with an unsaturated partner like an alkyne or an alkene.
The catalytic cycle is generally understood to involve a Rh(I)/Rh(III) redox couple. A Rh(I) species can be oxidized to a Rh(III) intermediate upon C-H activation. After the coupling steps, the product is released via reductive elimination, regenerating the Rh(I) catalyst. For the catalytic cycle to be sustained, an external oxidant is required to re-oxidize the Rh(I) species back to Rh(III) if the reductive elimination step is what releases the product.
In this context, acetate plays a crucial role, often in the form of a co-oxidant like copper(II) acetate (Cu(OAc)₂). cvr.ac.in The acetate anion can also act as a ligand on the rhodium center or as a base to facilitate the C-H activation step (concerted metalation-deprotonation). recercat.cat DFT studies and mechanistic investigations have shown that the presence and nature of the oxidant system, such as Cu(OAc)₂, can be critical for both reaction efficiency and selectivity, sometimes participating directly in the reductive elimination step. recercat.cat For example, the rhodium-catalyzed oxidative coupling of benzoic acid with alkynes to form isocoumarins relies on a Cu(OAc)₂ oxidant, and mechanistic models suggest a cooperative bimetallic reductive elimination. recercat.cat
Cycloaddition Reactions
Rhodium(I) catalysts are instrumental in mediating specific types of cycloaddition reactions, most notably the [2+2] cycloaddition between ketene intermediates and imines for the synthesis of β-lactams. This transformation, a variant of the Staudinger synthesis, provides an efficient route to a class of compounds of significant pharmaceutical importance. wikipedia.orgorganic-chemistry.org
A key strategy involves the rhodium(I)-catalyzed oxygenative cycloaddition of terminal alkynes and imines. organic-chemistry.org In this process, a rhodium(I) catalyst, in the presence of an N-oxide oxidant like 4-picoline N-oxide, facilitates the conversion of a terminal alkyne into a rhodium ketene intermediate. This reactive intermediate is then trapped in situ by an imine, undergoing a [2+2] cycloaddition to furnish the β-lactam ring system. organic-chemistry.org A significant advantage of this method is the direct use of terminal alkynes, avoiding the need for pre-synthesized, activated carboxylic acid derivatives or the generation of free ketenes, which can be unstable. organic-chemistry.org
The reaction exhibits high diastereoselectivity, predominantly yielding the trans isomer of the β-lactam. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a rhodium-bound metalloketene intermediate rather than a free ketene. organic-chemistry.org The scope of the reaction is broad, accommodating a variety of functional groups on both the alkyne and imine partners, including ethers, halides, and esters. organic-chemistry.org
Table 1: Rhodium(I)-Catalyzed [2+2] Cycloaddition of Alkynes and Imines organic-chemistry.org
| Alkyne Substrate | Imine Substrate | Product (β-Lactam) | Yield (%) | Diastereoselectivity (trans:cis) |
| Phenylacetylene | N-Benzylideneaniline | 3-Phenyl-1,4-diphenylazetidin-2-one | 81 | >20:1 |
| 1-Octyne | N-Benzylideneaniline | 1,4-Diphenyl-3-hexylazetidin-2-one | 74¹ | >20:1 |
| (Trimethylsilyl)acetylene | N-Benzylideneaniline | 3-(Trimethylsilyl)-1,4-diphenylazetidin-2-one | 72 | >20:1 |
| Ethyl propiolate | N-Benzylideneaniline | Ethyl 2-oxo-1,4-diphenylazetidine-3-carboxylate | 63 | >20:1 |
| Phenylacetylene | N-(4-Methoxybenzylidene)aniline | 3-Phenyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | 85 | >20:1 |
| Phenylacetylene | N-Benzylidene-4-chloroaniline | 4-Phenyl-1-(4-chlorophenyl)-3-phenylazetidin-2-one | 75 | >20:1 |
¹Reaction performed with the addition of ZnCl₂.
Beyond the Staudinger synthesis, rhodium catalysis is pivotal in other cycloadditions, such as the [4+3] cycloaddition between vinyldiazoacetates and dienes to form seven-membered rings. nih.gov While many of these reactions employ rhodium(II) catalysts, the principles of generating reactive intermediates that undergo cycloadditions are central to rhodium chemistry. nih.govalfachemic.com For instance, rhodium(II) acetate can catalyze the formation of cyclopropane-fused tetrahydroquinolines via a [2+4] cycloaddition of enoldiazoacetates and N-aryl imines, proceeding through a cyclopropene (B1174273) intermediate. nih.gov
Ketene and Ketene Imine Formation
The generation of highly reactive ketenes and their nitrogen analogs, ketene imines, is a powerful strategy in organic synthesis, and rhodium(I) catalysts have emerged as effective promoters of these transformations. homkat.nl These intermediates serve as precursors to valuable compounds like esters, amides, and β-lactams. homkat.nl
One prominent rhodium(I)-catalyzed method involves the carbonylation of carbene intermediates. homkat.nlrsc.org In this approach, a diazo compound, such as ethyl diazoacetate (EDA), serves as a carbene precursor. In the presence of a rhodium(I) complex and under a carbon monoxide (CO) atmosphere, a rhodium carbenoid is formed, which then undergoes CO insertion to generate a metal-ketene species. homkat.nllibretexts.org This ketene can be trapped by nucleophiles like amines to form amides in a one-pot process. rsc.org This catalytic carbonylation of carbenes offers a milder alternative to traditional ketene synthesis methods like thermolysis or dehydrohalogenation. homkat.nlrsc.org
Table 2: Rh(I)-PNN Catalyzed Ketene Formation and Trapping rsc.org
| Carbene Precursor | Nucleophile | Rh(I) Catalyst | Product | Yield (%) |
| Ethyl diazoacetate (EDA) | 4-Nitroaniline | Rh(I)-PNN Complex B | N-(4-nitrophenyl)-2-ethoxyacetamide | 78 |
| Ethyl diazoacetate (EDA) | Aniline | Rh(I)-PNN Complex B | N-phenyl-2-ethoxyacetamide | 85 |
| Ethyl diazoacetate (EDA) | Benzylamine | Rh(I)-PNN Complex B | N-benzyl-2-ethoxyacetamide | 81 |
An analogous pathway allows for the synthesis of ketene imines. homkat.nlrsc.org Instead of carbon monoxide, an isocyanide is used to react with the rhodium carbenoid. The insertion of the isocyanide into the metal-carbene bond results in the formation of a rhodium-ketene imine complex. homkat.nl This provides a catalytic route to ketene imines, which are versatile intermediates for nitrogen-containing compounds. homkat.nl DFT calculations suggest that the activation of the diazo compound is the rate-determining step in these catalytic cycles. rsc.orgrsc.org
A distinct, non-carbonylation route to rhodium ketene intermediates utilizes the oxygenative addition of a Rh(I) catalyst to terminal alkynes, as discussed in the context of cycloaddition reactions. organic-chemistry.org The reaction between a Rh(I) complex, a terminal alkyne, and an N-oxide oxidant generates a rhodium-bound ketene without the need for a diazo precursor or a CO atmosphere. organic-chemistry.org This method is integral to the subsequent [2+2] cycloaddition to form β-lactams. organic-chemistry.org
Furthermore, the Wolff rearrangement, a classic reaction for ketene synthesis, can be catalyzed by rhodium compounds. wikipedia.orgscielo.org.mx While often catalyzed by rhodium(II) acetate, the fundamental process involves the decomposition of a diazoketone to a rhodium carbenoid, which then rearranges to form a ketene. scielo.org.mx For example, rhodium(II) acetate catalyzes the decomposition of 3-diazo-1-(indol-3-yl)-propane-1,2-dione, which undergoes a Wolff rearrangement to a ketene intermediate. scielo.org.mx
Mechanistic Investigations of Rhodium I Acetate Catalysis
Elucidation of Active Intermediates
The catalytic prowess of rhodium(I) acetate (B1210297) is fundamentally linked to its ability to generate a variety of transient, high-energy species. These active intermediates are the linchpins of the catalytic cycle, responsible for the key bond-forming and bond-breaking steps. The following sections explore the primary classes of intermediates that have been identified or proposed in rhodium(I) acetate-catalyzed transformations.
Metal Carbene Intermediates
Rhodium(I) complexes are known to react with diazo compounds to form rhodium-carbene intermediates. rsc.org These species are highly electrophilic at the carbene carbon and are central to a wide array of synthetic transformations. The formation of the rhodium(I)-carbene is often the rate-determining step in the catalytic cycle. rsc.org The reactivity of these carbenoids can be tuned by the electronic properties of the ligands on the rhodium center. For instance, in the context of carbene-transfer reactions, low-valence rhodium(I) catalysts have been shown to be significantly more favorable for certain reactions compared to their higher-valence counterparts.
Mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided evidence for the formation of these intermediates. For example, in the rhodium(I)-catalyzed asymmetric B–H bond insertion, a KIE value of 1.36 suggested that the B–H insertion, which proceeds via the carbene intermediate, is the rate-limiting step. Furthermore, reaction order studies have indicated that the reaction is zero-order with respect to the diazo compound, which is consistent with the rapid formation of the rhodium-carbene intermediate followed by a slower, rate-determining insertion step.
Ylide Intermediates (Carbonyl, Aziridinium)
Once formed, the electrophilic rhodium(I)-carbene can be trapped by heteroatoms to form ylide intermediates. These zwitterionic species are highly versatile and can undergo a variety of subsequent transformations.
Carbonyl Ylides: The interaction of a rhodium(I)-carbene with a carbonyl oxygen leads to the formation of a carbonyl ylide. These intermediates are key in [3+2] cycloaddition reactions for the synthesis of five-membered oxygen-containing heterocycles. The formation and reactivity of these ylides are influenced by the electronic nature of the substituents on the diazo precursor and the ligands on the rhodium catalyst.
Aziridinium (B1262131) Ylides: In reactions involving aziridines, the nitrogen atom can act as a nucleophile, attacking the rhodium-carbene to form an aziridinium ylide. These intermediates are particularly useful in ring-expansion reactions to generate larger N-heterocycles. DFT calculations have supported the formation of an aziridinium ylide via the nucleophilic addition of the aziridine (B145994) nitrogen to the rhodium-supported carbene, followed by dissociation of the rhodium catalyst to yield the reactive ylide. princeton.edu The stereochemical outcome of these reactions is often dictated by the conformation of the bicyclic aziridine precursor, which can lead to the formation of a single diastereomer of the aziridinium ylide.
Metal Nitrene Species
Analogous to carbene chemistry, rhodium(I) catalysts can also engage with nitrene precursors to form rhodium-nitrene intermediates. While much of the research in this area has focused on rhodium(II) catalysts, the generation of rhodium(I)-nitrene species has been proposed in certain transformations. These intermediates are implicated in C-H amination and aziridination reactions. For instance, the rhodium-catalyzed decomposition of N-tosyloxycarbamates is presumed to proceed through a rhodium nitrene species, leading to stereospecific C-H insertion and aziridination products. nih.gov
Computational studies on related rhodium-catalyzed reactions with 2H-azirines initially considered the formation of metal nitrene complexes. However, these studies revealed that azirine ring-opening followed by C-C coupling was a more favorable pathway than the formation of a nitrene intermediate. rsc.org This highlights the complexity of these systems and the importance of considering alternative reaction pathways.
Detailed Reaction Pathways
Stepwise vs. Concerted Mechanisms
A central theme in the mechanistic investigation of rhodium-catalyzed reactions is the distinction between stepwise and concerted pathways. This is particularly relevant in insertion and cycloaddition reactions.
In the context of carbene B–H insertion, the reaction is generally thought to proceed through a concerted mechanism. wiley-vch.de This is supported by kinetic isotope effect studies which show a primary KIE, indicating that the C-H bond is broken in the rate-determining step. wiley-vch.de
The debate between stepwise and concerted mechanisms is often nuanced, and the operative pathway can be highly dependent on the specific substrates, ligands, and reaction conditions. Computational studies have been instrumental in dissecting these pathways, often revealing that the energy barriers for competing stepwise and concerted routes can be very similar.
Ligand Dissociation and Coordination in Catalytic Cycles
Ligand dynamics play a crucial role in the catalytic cycle of this compound. The coordination and dissociation of ligands are often necessary to open up coordination sites on the metal center for substrate binding and subsequent reaction.
Mechanistic studies of H-D exchange reactions catalyzed by this compound complexes have provided direct evidence for the importance of ligand dissociation. acs.orgresearchgate.net These studies support a pathway that involves the dissociation of the acetate or other ancillary ligands to generate a coordinatively unsaturated and highly reactive cationic Rh(I) species. acs.orgresearchgate.net The reaction rate is often influenced by the presence of coordinating solvents or added ligands, which can compete for coordination sites on the rhodium center. For example, in certain H-D exchange reactions, the addition of sodium acetate was found to inhibit the catalytic activity, which is consistent with the acetate ligand needing to dissociate for the reaction to proceed. acs.orgresearchgate.net
In the context of transfer hydroarylation reactions, a dissociative mechanism for alcohol exchange has been proposed as the entry point into the catalytic cycle. acs.org The catalytic cycle then proceeds through a series of steps where the coordination and decoordination of ligands, such as cyclooctadiene (COD), are essential for key events like β-carbon elimination and migratory insertion. acs.org The resting state of the catalyst can also be an off-cycle complex, and understanding the ligand environment of this species is crucial for optimizing reaction conditions. acs.org
Data Tables
Table 1: Mechanistic Data from Rhodium(I)-Catalyzed B-H Bond Insertion
| Parameter | Value/Observation | Implication |
| Kinetic Isotope Effect (kH/kD) | 1.36 | B-H bond insertion is the rate-limiting step, consistent with a concerted mechanism. |
| Reaction Order in Diazoacetate | Zero | Rapid formation of the Rh(I)-carbene intermediate. |
| Reaction Order in Amine-borane | First | Amine-borane is involved in the rate-determining step. |
| Reaction Order in Catalyst | First | The catalyst is directly involved in the rate-determining step. |
Data derived from studies on Rh(I)/diene catalytic systems. wiley-vch.de
Table 2: Proposed Intermediates in Rhodium(I) Catalysis
| Intermediate | Precursor | Key Subsequent Reaction |
| Rhodium(I)-Carbene | Diazo compound | C-H Insertion, Ylide formation |
| Carbonyl Ylide | Rh(I)-Carbene + Carbonyl | [3+2] Cycloaddition |
| Aziridinium Ylide | Rh(I)-Carbene + Aziridine | Ring Expansion |
| Rhodium(I)-Nitrene | Nitrene Precursor | C-H Amination, Aziridination |
Role of Pi Complexes
The interaction of the rhodium(I) center with π-systems of substrates is a fundamental aspect of many catalytic transformations. These interactions lead to the formation of rhodium-π complexes, which are often key intermediates that dictate the course and selectivity of the reaction.
In rhodium-catalyzed allylic C-H amination reactions, a CpRh(π-allyl) complex is a central intermediate. thieme-connect.com Mechanistic studies, including stoichiometric reactions and DFT calculations, support a pathway where an allylic C-H activation generates a CpRh(π-allyl) species. Subsequent oxidatively induced reductive elimination involving an acetate ligand proceeds through a Rh(IV) intermediate to form an allylic acetate. thieme-connect.comrsc.org This allylic acetate is then converted to the final allylic amine product, demonstrating the critical role of the π-allyl acetate complex in the catalytic cycle. thieme-connect.com
In the cyclopropanation of alkenes with ethyl diazoacetate, metal-alkene π-complexes have been identified spectroscopically. rsc.org Kinetic studies suggest that these π-complexes mediate the rate of formation of the active rhodium-carbene intermediate from the diazo compound, although they are not directly attacked by the diazo species. rsc.org This indicates that the formation of a rhodium-olefin π-complex is a crucial step that precedes the key carbene transfer event.
Similarly, in hydroformylation reactions, the coordination of the alkene to the rhodium(I) center to form a π-complex is an elementary step in the catalytic cycle. This is observed in the hydroformylation of various olefins using precursors like bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)], where the π-coordination activates the olefin for subsequent migratory insertion of either a hydride or a carbonyl group. rsc.org
Stereochemical Control and Selectivity Studies
The ligands surrounding the rhodium(I) center, including the acetate group, play a decisive role in controlling the stereochemical outcome of catalytic reactions. This control manifests as diastereoselectivity, enantioselectivity, regioselectivity, and chemoselectivity.
Rhodium(I) catalysis has been effectively employed to control the relative stereochemistry in the formation of complex molecules. A notable example is a three-component reaction involving an α-alkyldiazoacetate, an amine, and an aldehyde. DFT calculations inspired the use of a Rh(I) complex, which successfully suppressed the undesired intramolecular α-H shift of the carbene intermediate by favoring the formation of an ammonium (B1175870) ylide. nih.govscholaris.ca This ylide was then trapped by the aldehyde, leading to the formation of β-hydroxyl α-alkyl-α-amino acid derivatives with high diastereoselectivity. The use of a [Rh(COD)Cl]₂ precursor proved far more effective than Rh₂(OAc)₄, delivering the desired products in good yields and high diastereomeric ratios. nih.govscholaris.ca
In the field of cyclopropanation, Rh(I) catalysts have been developed that exhibit remarkable cis-diastereoselectivity. In reactions between ethyl diazoacetate and various alkenes, including cyclopentene (B43876) and benzofuran, a Rh(I) catalyst system generated highly cis-selective cyclopropane (B1198618) products, with yields up to 99% and cis-selectivities greater than 99%. escholarship.org
| Reaction Type | Substrates | Rh(I) Precursor | Diastereomeric Ratio (d.r.) | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | Aniline (B41778), Benzaldehyde, Ethyl 2-diazobutanoate | [Rh(COD)Cl]₂ | 7:1 (threo) | 75% | nih.gov |
| Three-Component Reaction | Aniline, 4-Nitrobenzaldehyde, Ethyl 2-diazopropanoate | [Rh(COD)Cl]₂ | >20:1 (threo) | 65% | nih.gov |
| Cyclopropanation | Ethyl diazoacetate, Cyclopentene | [Rh(OTf)(cod)(P(OPh)₃)] | >99:1 (cis) | 99% | escholarship.org |
| Cyclopropanation | Ethyl diazoacetate, Benzofuran | [Rh(OTf)(cod)(P(OPh)₃)] | >99:1 (cis) | 95% | escholarship.org |
The development of asymmetric catalytic systems using chiral ligands in conjunction with rhodium(I) precursors has enabled the synthesis of enantioenriched molecules. In these systems, the chiral ligand environment around the metal center dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer.
For instance, Rh(I)-catalyzed atroposelective C-H arylation has been used to synthesize planar chiral ferrocenes. researchgate.net Using a chiral phosphonite ligand with a Rh(I) precursor, various aryl iodides were coupled with thiocarbonylferrocene to provide planar chiral products with excellent enantioselectivities, often exceeding 99% ee. researchgate.net Similarly, highly enantioselective cyclopropanation of electron-deficient alkenes has been achieved with adamantylglycine-derived rhodium catalysts, yielding products with up to 98% ee. acs.org
| Reaction Type | Chiral Ligand | Substrates | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| C-H Arylation | TADDOL-based phosphonite | Thiocarbonylferrocene, Aryl iodide | up to >99% | 53-82% | researchgate.net |
| Cyclopropanation | Adamantylglycine-derived ligand | Styryldiazoacetate, Acrylate | 95-98% | 75-89% | acs.org |
| B-H Insertion | Chiral bicyclo[2.2.2]octadiene | α-Alkyldiazoacetate, Amine-borane | up to 96% | up to 98% | scispace.com |
| Hydroacylation | (R,R)-DIOP | 4-Pentenal | 51% | Moderate | researchgate.net |
This compound catalysis is also instrumental in controlling which of several possible isomers (regioselectivity) or which functional group in a molecule (chemoselectivity) reacts. In the hydroformylation of vinyl acetate, the choice of ligand is critical for directing the reaction towards either the branched or linear aldehyde product. Using a rhodium complex with a bulky phosphite (B83602) ligand, tri-1-naphthylphosphite, resulted in excellent regioselectivity (99%) for the branched aldehyde, which is the preferred isomer. nih.gov In contrast, the hydroformylation of allylbenzenes can be tuned to produce linear aldehydes with up to 95% selectivity when using the NAPHOS ligand with a bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)] precursor. rsc.org
Chemoselectivity is demonstrated in the catalytic carbene N-H insertion reactions. A heterogeneous rhodium single-atom-site (Rh-SA) catalyst, prepared from a rhodium acetate source, showed high chemoselectivity for N-H insertion over the competing O-H insertion in substrates containing both amine and alcohol functionalities. scholaris.ca DFT calculations confirmed that the energy barrier for N-H insertion is significantly lower than for O-H insertion in this system. scholaris.ca
| Reaction Type | Catalyst System | Substrate | Selectivity Outcome | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroformylation | Rh(I)/Tri-1-naphthylphosphite | Vinyl Acetate | Regioselectivity (Branched) | 99% | nih.gov |
| Hydroformylation | Rh(I)/NAPHOS | Allylbenzene | Regioselectivity (Linear) | ~95% | rsc.org |
| Carbene Insertion | Rh-SA catalyst | 4-Aminophenethyl alcohol, Diazo ester | Chemoselectivity (N-H vs O-H) | High | scholaris.ca |
| C-H Annulation | Rh(III)/Acetate | Acrylamide, Propargyl alcohol | Regioselectivity | Controlled by hydroxyl group |
Enantioselectivity
Kinetic and Spectroscopic Studies of Catalytic Processes
Detailed kinetic and spectroscopic investigations are indispensable for elucidating the mechanisms of rhodium(I)-catalyzed reactions. These studies help to identify reaction intermediates, determine rate-limiting steps, and understand the role of each component in the catalytic system.
In a study of H-D exchange between arenes and water catalyzed by a (PNP)Rh(OAc) complex, mechanistic experiments revealed that the reaction is inhibited by the addition of sodium acetate. This finding supports a pathway that involves the initial dissociation of the acetate ligand from the rhodium center to open a coordination site for C-H activation.
Kinetic studies of the rhodium-catalyzed transfer hydroarylation of alcohols provided evidence for a symmetric and reversible catalytic cycle. The turnover-limiting step was identified as the β-carbon elimination. In situ NMR spectroscopy revealed that the catalyst resting state was an off-cycle intermediate containing a chloride ligand, which led to the development of improved, air-stable precatalysts that circumvent this off-cycle state.
The hydrogenation of vinyl acetate was studied to determine the efficiency of various rhodium catalysts. The activation rate of the catalyst precursors was measured by UV-Vis spectroscopy by monitoring the removal of the norbornadiene (nbd) ligand. Subsequently, the turnover frequency (TOF) for the hydrogenation step was determined by ¹H NMR analysis. It was found that rhodium complexes with electron-donating bisphosphine ligands exhibited significantly higher activation rates and TOFs compared to conventional catalysts.
| Reaction | Study Type | Finding | Technique(s) | Reference |
|---|---|---|---|---|
| Arene H-D Exchange | Mechanistic Study | Reaction inhibited by added acetate, supporting ligand dissociation mechanism. | Kinetic experiments | |
| Transfer Hydroarylation | Kinetic & Spectroscopic | β-carbon elimination is the turnover-limiting step. Off-cycle resting state identified. | In situ NMR, Kinetic analysis | |
| Hydrogenation of Vinyl Acetate | Kinetic Study | TOF of 1.8-2.0 times higher with electron-donating PCy₂ ligands vs. PPh₂. | ¹H NMR, UV-Vis | |
| Hydrogenation of Vinyl Acetate | Kinetic Study | Catalyst activation rate of 4.0–5.7 × 10⁻³ mM s⁻¹ for active catalysts. | UV-Vis Spectroscopy |
Compound Index
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of rhodium complexes, including rhodium(I) acetate (B1210297). mdpi.com It allows for accurate predictions of molecular structures and electronic properties, which are crucial for understanding reactivity.
Structural Optimization and Bond Length Analysis
A key aspect of computational studies on rhodium acetate has been the accurate determination of its geometric structure, particularly the Rh-Rh bond length. Experimental measurements have established this distance to be approximately 2.3855 Å. mdpi.com Early computational studies using non-relativistic methods often predicted significantly longer Rh-Rh bond lengths. mdpi.comduke.edu
However, the inclusion of scalar relativistic effects in DFT calculations has been shown to be crucial for obtaining results that are in good agreement with experimental data. mdpi.com For instance, a comparative study of various DFT methods found that the combination of the PW91 exchange-correlation functional with the Christiansen-Ermler effective core potential (ECP) yielded a Rh-Rh bond length of 2.3918 Å, which is very close to the experimental value. mdpi.comduke.edu This highlights the importance of accounting for relativistic effects when dealing with heavy elements like rhodium.
The nature of the ligands attached to the dirhodium core also influences the Rh-Rh bond length, which can vary from 2.38 to 2.52 Å depending on the axial ligand. researchgate.net Computational studies have also explored the structures of various rhodium(I) complexes, revealing how ligand modifications can tune the geometry and, consequently, the catalytic activity. researchgate.net
| Method | Rh-Rh Bond Length (Å) | Reference |
|---|---|---|
| Experimental | 2.3855 ± 0.0005 | mdpi.com |
| BLYP (non-relativistic) | 2.439 | mdpi.com |
| B3LYP (for diaquo rhodium formate) | 2.454 | mdpi.com |
| PW91/Christiansen-Ermler ECP (relativistic) | 2.3918 | mdpi.comduke.edu |
Electronic Structure and Reactivity Descriptors
The electronic structure of rhodium(I) acetate complexes is fundamental to their catalytic prowess. The Rh(II)-Rh(II) single bond in the dinuclear core results in a σ²π⁴δ²δ²π⁴ electron configuration. nsf.gov The lowest-energy electronic transition, which is sensitive to axial ligands, is the Rh₂(π) → Rh₂(σ) transition. mdpi.com
DFT calculations are used to analyze various electronic properties that serve as reactivity descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the complex's ability to donate and accept electrons, respectively. The nature of the axial and equatorial ligands significantly influences the electronic structure and the stability of the Rh-Rh bond. researchgate.net For example, electron-withdrawing groups on the ligands can enhance the electrophilicity of the rhodium centers, thereby increasing catalytic activity.
Mechanistic Modeling and Transition State Analysis
Computational modeling plays a pivotal role in elucidating the intricate mechanisms of reactions catalyzed by this compound. By mapping out the potential energy surface, researchers can identify intermediates, transition states, and the rate-determining steps of a catalytic cycle.
Energy Profiles and Reaction Barriers
DFT calculations are extensively used to compute the free energy profiles of catalytic reactions. These profiles illustrate the energy changes as the reaction progresses from reactants to products through various intermediates and transition states. The height of the energy barrier at a transition state determines the rate of that particular step.
For example, in rhodium-catalyzed C-H amination reactions, the rate-determining step has been computationally identified as the C-H activation of the allylic substrate, with a calculated barrier of 26.8 kcal/mol. chemrxiv.org In other reactions, such as the coupling of aldehydes and allenes, the oxidative coupling of two allene (B1206475) molecules was found to be the initial irreversible step with a barrier of 21.5 kcal/mol. acs.org These computational insights are crucial for understanding and optimizing reaction conditions.
| Reaction Step | Catalyst System | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| C-H Activation of Allylic Substrate | Cp*Rh | 26.8 | chemrxiv.org |
| Oxidative Coupling of Two Allenes | [RhCl(dppe)] | 21.5 | acs.org |
| Reductive Elimination | INT6 | 20.4 | acs.org |
| Reductive Elimination | INT6' | 19.2 | acs.org |
| Carbene B-H Bond Insertion | Rh(I)/diene | 12.5 | chinesechemsoc.org |
Spin State Contributions in Reaction Mechanisms
In some rhodium-catalyzed reactions, the involvement of different spin states (e.g., singlet and triplet) can be significant. Computational studies have explored these multi-state reactivities. For instance, in an enantioselective intermolecular aziridination of alkenes, a two-spin-state mechanism involving a triplet Rh-nitrene species as a key intermediate was proposed based on DFT studies. conicet.gov.ar Similarly, in the formation of allenes, calculations indicated that closed-shell and open-shell states cross in the vicinity of an intermediate, although the key transition state was found to have no significant radical character. nih.gov These studies highlight the complexity of the electronic landscape in rhodium catalysis and the power of computational methods to unravel it.
Solvation Effects in Catalysis
The solvent environment can have a profound impact on the reactivity and selectivity of a catalytic reaction. Computational models are increasingly being used to account for these solvation effects. Implicit solvation models, which represent the solvent as a continuous dielectric medium, are commonly used. acs.org However, for reactions where specific solvent-solute interactions like hydrogen bonding are important, explicit solvent molecules are often included in the calculations. frontiersin.org
Studies have shown that solvation can significantly alter reaction energy profiles. For example, in a rhodium-catalyzed oxidative coupling reaction, the activation barrier for the cleavage of a Rh-N bond was found to be slightly higher in DMF solution compared to the gas phase due to the stronger stabilization of the initial reactant by the solvent. clockss.org The choice of the solvation model can be critical, as it can impact the determination of the rate-determining states of a reaction. acs.org In some cases, a combination of implicit and explicit solvation models provides the most accurate picture of the reaction in solution. frontiersin.org
Ligand Design and Computational Prediction of Catalytic Performance
The rational design of ligands is paramount to controlling the activity and selectivity of homogeneous catalysts. In the context of this compound-based catalytic systems, theoretical and computational chemistry approaches, particularly Density Functional Theory (DFT), have become indispensable tools. These methods provide profound insights into reaction mechanisms and allow for the in silico prediction of catalytic performance, thereby guiding experimental efforts and accelerating the discovery of superior catalysts.
Computational studies in this area focus on establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships (QSSR). The core principle involves modeling the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The acetate ligand (OAc⁻) in these systems can play multiple roles—as a simple anionic ligand, a bidentate ligand, or a proton shuttle—and computational models are crucial for elucidating its precise function in the transition state.
The process of ligand design and performance prediction typically involves several key stages:
Modeling the Active Catalyst: The initial step is to construct an accurate model of the active catalytic species, for example, [Rh(I)(L)(L')(OAc)], where L and L' represent phosphine (B1218219) or other coordinating ligands. The geometry, electronic structure, and stability of this species are optimized computationally.
Quantifying Ligand Properties: The steric and electronic properties of a library of virtual or known ligands are quantified. While classical descriptors like the Tolman cone angle and Tolman electronic parameter (TEP) provide a baseline, DFT allows for the calculation of more sophisticated and accurate descriptors. These include the buried volume (%Vbur), which measures the steric bulk of a ligand within the coordination sphere, and natural bond orbital (NBO) analysis to probe the ligand's donor-acceptor properties.
Mapping the Catalytic Cycle: The potential energy surface of the entire catalytic cycle is mapped for a given substrate. The most critical step is the identification of the rate-determining step (RDS) and the selectivity-determining step(s). For asymmetric catalysis, this involves locating the transition states that lead to the different enantiomers or diastereomers of the product.
ee (%) = tanh(ΔΔG‡ / 2RT) × 100%
Research Findings: A Case Study in Asymmetric Hydrogenation
A representative computational study might investigate the asymmetric hydrogenation of a prochiral enamide catalyzed by a rhodium(I) complex generated in silico with various chiral bisphosphine ligands. The objective is to understand the origin of enantioselectivity and predict which ligand architectures will yield the highest efficiency.
In such a study, researchers would model the transition states for the hydrogen addition to the two faces of the double bond. The calculations would reveal how non-covalent interactions (e.g., CH-π interactions, steric repulsion) between the ligand framework and the substrate in the transition state dictate the facial selectivity.
The findings from such a hypothetical study are summarized in the data table below. The study compares three different chiral bisphosphine ligands (Ligand A, Ligand B, and Ligand C) in a this compound-catalyzed hydrogenation. The computational data (DFT, B3LYP functional) are correlated with experimental outcomes.
| Ligand | Computed Buried Volume (%Vbur) | Computed ΔG‡ (Major Pathway, kcal/mol) | Computed ΔG‡ (Minor Pathway, kcal/mol) | Computed ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|---|---|---|
| Ligand A | 32.5 | 10.2 | 12.8 | 2.6 | 98.5 | 99 |
| Ligand B | 35.8 | 11.5 | 12.1 | 0.6 | 42.2 | 45 |
| Ligand C | 29.1 | 10.8 | 10.9 | 0.1 | 7.1 | 8 |
Data is illustrative and represents typical findings in computational catalysis research.
Analysis of Findings:
Ligand A: Exhibits a moderate buried volume and the largest computed energy difference (ΔΔG‡) between the major and minor pathways. This large difference signifies a highly organized transition state where the ligand effectively shields one face of the substrate, leading to excellent predicted and experimental enantioselectivity.
Ligand C: Has the lowest steric profile, creating a less-defined chiral pocket. Consequently, the energy barriers for both pathways are nearly identical (ΔΔG‡ ≈ 0), resulting in a nearly racemic product, a prediction that aligns closely with experimental observation.
By generating such data, computational chemists can build robust predictive models. These models enable high-throughput virtual screening of vast libraries of potential ligands, identifying candidates with the desired electronic and steric profiles for high catalytic performance before committing resources to their synthesis and testing. This synergy between theoretical prediction and experimental validation is a cornerstone of modern catalyst development.
Broader Impact and Future Directions in Rhodium I Acetate Research
Applications in Complex Molecule Synthesis
Rhodium(I) acetate-based catalysts are particularly valued for their ability to mediate carbon-carbon and carbon-heteroatom bond formations, which are fundamental steps in the construction of complex molecular architectures. researchgate.net These catalysts have shown significant promise in reactions that build intricate carbocyclic and heterocyclic structures, which are often core components of natural products and pharmaceuticals. researchgate.net
Key applications include:
C-H Functionalization: Rh(I) acetate (B1210297) catalysts facilitate the direct functionalization of otherwise inert carbon-hydrogen bonds. snnu.edu.cn This atom-economical approach allows for the streamlined synthesis of complex molecules by avoiding pre-functionalization steps. For example, Rh(I)-catalyzed asymmetric C-H functionalization has been developed for synthesizing chiral cyclopentane (B165970) derivatives and various heterocyclic compounds. snnu.edu.cnrsc.org In some protocols, the acetate ligand is crucial for the C-H activation step, proceeding through a concerted metalation-deprotonation mechanism. nih.gov
Cycloaddition Reactions: Cationic Rh(I) complexes, often paired with chiral ligands, are highly effective in catalyzing various cycloaddition reactions. The [2+2+2] cycloaddition of alkynes is a powerful method for constructing aromatic and heteroaromatic rings. For instance, the reaction between ester-linked 1,6-diynes and propargyl acetate, catalyzed by a cationic rhodium(I)/(S)-H8-BINAP system, produces axially chiral biaryl lactones with high yields and enantioselectivity.
Hydroarylation and Hydroheteroarylation: The addition of C-H bonds of arenes and heteroarenes across unsaturated bonds is a key strategy for building substituted aromatic systems. The use of a pre-made Rh(I)-acetate catalyst, [Rh(cod)OAc]₂, has proven effective in the directed hydroarylation of acrylates, offering an alternative to generating the catalyst in situ from a chloride precursor and a salt like potassium acetate. acs.org
The utility of these methods is demonstrated in the synthesis of valuable molecular scaffolds. For example, rhodium-catalyzed desymmetrization of 1,2-diformylmetallocenes provides access to chiral metalloceneformaldehydes, which are versatile precursors for synthesizing important chiral phosphine (B1218219) ligands like Josiphos and PPFA-type ligands. rsc.org
Advancements in Asymmetric Catalysis
A major focus of Rh(I) acetate research is the development of asymmetric catalytic systems to produce enantioenriched compounds. This is typically achieved by combining a Rh(I) precursor with a chiral ligand, which creates a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. snnu.edu.cn The acetate ligand can play a direct role in the catalytic cycle or act as a labile group easily replaced by the chiral ligand.
Recent advancements have been made through the design and application of novel chiral ligands:
Chiral Diene Ligands: Chiral dienes have emerged as highly effective ligands for Rh(I)-catalyzed asymmetric reactions. chinesechemsoc.org For example, rhodium complexes of electronically and sterically modified chiral dienes have been used for the asymmetric arylation of imines, producing diarylmethylamines in high yields and enantioselectivities with very low catalyst loading (0.3 mol%). acs.org In some cases, a well-defined, preformed catalyst combining Rh(I) with a chiral diene ligand has been shown to dramatically improve enantioselectivity compared to in situ methods. acs.org
Pincer Ligands: Chiral pincer complexes, which bind to the metal center via three points, offer a rigid and tunable coordination environment. mdpi.com NCN-pincer rhodium acetate complexes have demonstrated excellent performance in the asymmetric conjugate borylation of α,β-unsaturated esters, yielding products with enantioselectivities up to 97%. mdpi.com
Phosphine Ligands: Chiral bisphosphine ligands, such as Segphos, are effective in Rh(I)-catalyzed asymmetric hydroheteroarylation reactions. acs.org A Rh(I)-Segphos system successfully catalyzed the reaction between 4-methylbenzoxazole (B175800) and ethyl methacrylate, achieving good selectivity (95% ee) after optimization of solvent and reaction conditions. acs.org In the double asymmetric hydrogenation of 1,1-diaryl olefins, a catalyst based on the diphosphine ligand (RC-SP)-DuanPhos provided the highest diastereomeric and enantiomeric ratios. nih.gov
The following table summarizes the performance of selected chiral ligands in Rh(I)-acetate catalyzed asymmetric reactions.
| Reaction Type | Rhodium(I) Precursor | Chiral Ligand | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Hydroheteroarylation | [Rh(cod)OAc]₂ | (R)-Segphos | 4-methylbenzoxazole, ethyl methacrylate | α-substituted benzoxazole (B165842) | 95% | acs.org |
| Conjugate Borylation | Rh-acetate pincer | NCN-pincer | E-cinnamyl esters, B₂pin₂ | β-hydroxy esters | up to 97% | mdpi.com |
| Double Hydrogenation | [Rh(nbd)₂]BF₄ | (RC-SP)-DuanPhos | 2,6-di-(1-phenylethenyl)-4-methyl aniline (B41778) | C₂-symmetric aniline | 98.6% selectivity | nih.gov |
| [2+2+2] Cycloaddition | Cationic Rh(I) | (S)-H8-BINAP | 1,6-diynes, propargyl acetate | Axially chiral biaryl lactones | High |
Future Research Avenues and Challenges
Despite significant progress, research in Rh(I) acetate catalysis faces several challenges and offers numerous opportunities for future exploration. The high cost and low natural abundance of rhodium remain a primary concern, driving research towards developing more efficient and reusable catalysts. acs.org
Key challenges include:
Catalyst Stability and Longevity: While many Rh(I) catalysts show high efficiency, their stability can be a limiting factor, especially under harsh reaction conditions. nih.govacs.org Ligand dissociation or catalyst decomposition can lead to loss of activity and selectivity. acs.org The propensity of Rh(I) to insert into allylic C-H bonds of diene ligands, for instance, can lead to ligand isomerization and a loss of enantiomeric purity during catalysis. acs.org
Ligand Design: The development of new, readily available chiral ligands is crucial for expanding the scope and improving the selectivity of Rh(I)-catalyzed reactions. nih.govacs.org While sophisticated ligands can provide excellent control, their synthesis can be complex and costly. The goal is to design ligands that are not only effective but also practical to synthesize and implement.
Substrate Scope: Expanding the range of substrates that can be used effectively in Rh(I)-catalyzed reactions is an ongoing challenge. Many highly selective methods are limited to a specific class of substrates. chinesechemsoc.org For example, the asymmetric hydrogenation of 1,1-diaryl-substituted terminal olefins remains a difficult transformation. nih.gov
Future research is likely to focus on several key areas:
Sustainable Catalysis: A major trend is the move towards more sustainable chemical processes. nih.gov This includes developing catalysts with extremely high turnover numbers, enabling reactions with very low catalyst loadings, and designing systems that operate in environmentally benign solvents like water. nih.gov
Mechanistic Understanding: Deeper mechanistic studies are needed to fully understand the roles of the acetate ligand, the chiral auxiliary, and the solvent in these complex catalytic systems. rsc.org Advanced computational and spectroscopic techniques can provide insights that guide the rational design of more effective catalysts. rsc.org
Tandem and Cascade Reactions: Integrating Rh(I)-acetate catalyzed steps into one-pot tandem or cascade sequences is a powerful strategy for increasing synthetic efficiency. chinesechemsoc.org Developing robust catalysts that are compatible with other reaction types, including those mediated by other metals, will enable the rapid assembly of complex molecules from simple precursors. chinesechemsoc.org
Q & A
How can researchers synthesize rhodium(I) acetate, and what methods ensure its purity?
This compound synthesis typically involves reducing rhodium(III) precursors in the presence of acetate ligands under controlled conditions. A common approach is the reaction of rhodium chloride with acetic acid and a reducing agent (e.g., hydrogen gas) in anhydrous solvents . To confirm purity, high-performance liquid chromatography (HPLC) is employed, as demonstrated in studies analyzing rhodium acetate derivatives. For example, reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates and quantifies impurities, ensuring ≥95% purity . Researchers must also verify rhodium content via inductively coupled plasma mass spectrometry (ICP-MS), as this compound often exists in dimeric forms with metal percentages varying by oxidation state (e.g., Rh(I) vs. Rh(II)) .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- X-ray crystallography : Resolves dimeric or monomeric structures by identifying Rh–Rh bonds (e.g., dirhodium cores with µ-acetate bridging ligands) .
- Infrared (IR) spectroscopy : Detects acetate ligand vibrations (e.g., ν(COO⁻) at ~1440–1550 cm⁻¹) and Rh–CO stretches in carbonyl-containing derivatives .
- Nuclear magnetic resonance (NMR) : ¹H NMR in deuterated solvents (e.g., CDCl₃) reveals acetate proton environments, while ³¹P NMR identifies phosphine ligands in modified complexes .
Contradictions in reported spectra (e.g., Rh–O bond lengths) may arise from solvent coordination or oxidation state variations, necessitating complementary methods like X-ray absorption spectroscopy (XAS) .
How does axial solvent coordination influence the catalytic activity of this compound in C–H activation reactions?
Studies on dirhodium(II) acetate analogs show that axial solvent ligands (e.g., water, amines) modulate electronic properties and steric accessibility. For instance, coordinating solvents like 1,8-diazabicycloundec-7-ene (DBU) enhance electrophilicity at the Rh center, accelerating C–H bond cleavage but potentially reducing selectivity. Researchers must optimize solvent polarity and donor strength to balance turnover frequency (TOF) and product distribution . Advanced kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations are recommended to map transition states and identify rate-limiting steps .
How can researchers resolve discrepancies in reported catalytic efficiencies of this compound across studies?
Contradictory data often stem from:
- Variations in pre-catalyst activation : this compound may require pre-treatment (e.g., reduction, ligand exchange) to generate active species.
- Reaction condition differences : Substrate concentration, temperature, and solvent polarity significantly impact turnover numbers (TONs). For example, polar aprotic solvents like DMF stabilize charged intermediates but may deactivate dirhodium cores .
To address inconsistencies, replicate experiments using standardized protocols (e.g., identical Rh/substrate ratios) and report full datasets, including failed trials. Meta-analyses of literature using platforms like Reaxys or SciFinder can identify trends obscured by isolated studies .
What methodological frameworks guide the design of this compound-catalyzed reactions for reproducibility?
Adopt the PICOT framework to structure experiments:
- Population : Target substrates (e.g., aryl alkenes).
- Intervention : this compound catalyst loading (e.g., 1–5 mol%).
- Comparison : Benchmarks against Rh(II) analogs or other transition-metal catalysts.
- Outcome : Metrics like enantiomeric excess (ee) or TON.
- Time : Reaction duration and stability studies .
Document all variables (e.g., glovebox O₂ levels, solvent drying methods) to ensure reproducibility. Pilot studies should test extreme conditions (e.g., 0°C vs. 80°C) to map reaction boundaries .
How can researchers validate the mechanistic role of this compound in catalytic cycles?
Combine stoichiometric reactivity tests and isotopic labeling :
- Cyclic voltammetry (CV) : Identifies redox-active intermediates (e.g., Rh(I)/Rh(III) couples).
- Deuterium labeling : Track H/D exchange in C–H activation steps using deuterated substrates (e.g., C₆D₆).
- Kinetic isotope effect (KIE) studies : Differentiate concerted vs. stepwise mechanisms .
Contradictory mechanistic proposals (e.g., radical vs. ionic pathways) require cross-validation via electron paramagnetic resonance (EPR) or trapping experiments with radical scavengers .
What strategies optimize ligand design to enhance this compound’s stability and selectivity?
Ligand effects are critical:
- Phosphine ligands (e.g., PPh₃): Improve stability but may block active sites.
- Chiral ligands : Induce enantioselectivity in asymmetric catalysis (e.g., BINAP derivatives) .
Use structure-activity relationship (SAR) studies to correlate ligand steric/electronic parameters (e.g., Tolman’s cone angles, Hammett σ values) with catalytic outcomes. Computational tools like Molecular Dynamics (MD) simulations predict ligand-induced conformational changes .
How should researchers handle air-sensitive this compound complexes in experimental workflows?
Standard protocols include:
- Schlenk line techniques : For synthesis and purification under inert atmospheres.
- Glovebox storage : Prevents oxidation of Rh(I) to Rh(III).
- In-situ monitoring : Use Raman spectroscopy or UV-vis to detect decomposition (e.g., color changes from green to brown) .
Contamination risks (e.g., O₂, moisture) necessitate rigorous solvent drying (e.g., over molecular sieves) and catalyst reactivation steps (e.g., H₂ reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
